An In-depth Technical Guide to the Physical and Chemical Properties of Octyl Acetate
An In-depth Technical Guide to the Physical and Chemical Properties of Octyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl acetate (B1210297) (n-octyl acetate), the ester formed from 1-octanol (B28484) and acetic acid, is a colorless liquid recognized for its characteristic fruity, orange-like aroma.[1][2] While widely utilized in the fragrance and food industries as a flavoring agent, its physicochemical properties also make it a relevant compound for study in various scientific disciplines, including as a solvent and a chemical intermediate.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of octyl acetate, complete with experimental methodologies and graphical representations of key processes.
Core Physical and Chemical Properties
The fundamental properties of octyl acetate are summarized below. This data is essential for its handling, application, and analysis in a laboratory setting.
Table 1: General and Physical Properties of Octyl Acetate
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol [5] |
| Appearance | Colorless, clear liquid[1][2] |
| Odor | Fruity, reminiscent of orange and jasmine[1][6] |
| Density | 0.863–0.87 g/cm³[7] |
| Melting Point | -38.5 °C[1] |
| Boiling Point | 203–211.3 °C[8] |
| Flash Point | 86 °C (187 °F)[7] |
| Solubility in water | 0.018 g/100 g (29.7 °C)[8] |
| Solubility in organic solvents | Soluble in ethanol, ether, and most fixed oils[1][5] |
| Refractive Index (n20/D) | 1.418 - 1.421[1] |
| Vapor Pressure | 0.0072–0.0073 kPa (14.75 °C)[7] |
| Vapor Density | 5.9 (vs air)[9] |
Chemical Synthesis and Reactivity
Octyl acetate is primarily synthesized through the Fischer esterification of 1-octanol and acetic acid, typically in the presence of an acid catalyst.[8] It can also be produced via transesterification.[10] The primary reaction of octyl acetate is hydrolysis, which breaks the ester bond to yield 1-octanol and acetic acid.[7]
Synthesis of Octyl Acetate via Fischer Esterification
The following diagram illustrates the workflow for a typical laboratory synthesis and purification of octyl acetate.
Hydrolysis of Octyl Acetate
The hydrolysis of octyl acetate is a reversible reaction that can be catalyzed by either an acid or a base. This reaction is fundamental to its stability in aqueous environments.
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physical properties of octyl acetate.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a small sample of a liquid can be accurately determined using a Thiele tube.[11]
-
Sample Preparation: A small amount of octyl acetate (approximately 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is then placed open-end-down into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, causing the temperature of the oil to rise uniformly.
-
Observation: As the boiling point is approached, a stream of bubbles will emerge from the capillary tube. Heating is then discontinued.
-
Measurement: The boiling point is recorded as the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.[11]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, known volume used for precise density measurements of liquids.[12]
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.
-
Filling the Pycnometer: The pycnometer is filled with octyl acetate, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Mass of Filled Pycnometer: The mass of the filled pycnometer is measured.
-
Temperature Control: The temperature of the octyl acetate is recorded, as density is temperature-dependent.
-
Calculation: The density is calculated by dividing the mass of the octyl acetate (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through a substance and is a useful property for identifying pure liquids.[13]
-
Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of octyl acetate are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.[14]
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.
-
Solvent and Solute Measurement: A known volume of the solvent (e.g., 1 mL of water or an organic solvent) is placed in a test tube.
-
Incremental Addition: A small, measured amount of octyl acetate is added to the solvent.
-
Mixing: The mixture is agitated thoroughly.
-
Observation: The process is repeated until the octyl acetate no longer dissolves, and a separate phase is observed. The approximate solubility can be reported based on the amount of solute added before saturation is reached. For precise quantitative solubility, the shake-flask method followed by analytical quantification (e.g., GC) is recommended.[15]
Biological Activity and Applications in Research
While octyl acetate is primarily known for its sensory properties, some studies have explored its biological activities. It has been shown to possess some antioxidant properties, though weak compared to standards like Trolox.[16] In animal studies, high concentrations of orally administered octyl acetate have been associated with effects on body weight and organ weights in rats.[16] Its presence in various fruits and its role as a plant metabolite are also areas of research.[1][17] In the context of drug development, while not a therapeutic agent itself, its properties as a solvent and its ester linkage may be of interest in formulation science and for understanding esterase-mediated drug metabolism.[4]
Conclusion
Octyl acetate possesses a well-defined set of physical and chemical properties that are crucial for its application and study. This guide provides the foundational data and experimental context necessary for researchers, scientists, and drug development professionals to effectively work with this compound. The provided methodologies offer a starting point for the precise characterization of octyl acetate in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. air.unimi.it [air.unimi.it]
- 3. US3534088A - Synthesis of octyl esters and alcohols - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Vapor pressure methods: A source of experimental thermodynamic data | Semantic Scholar [semanticscholar.org]
- 7. Octyl Acetate | C10H20O2 | CID 8164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. faculty.weber.edu [faculty.weber.edu]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. NP-MRD: Showing NP-Card for Octyl acetate (NP0049172) [np-mrd.org]
